Dibenzyl D-glutamate
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzyl (2R)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15/h1-10,17H,11-14,20H2/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQUQYYPAWHGAR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Dibenzyl D Glutamate
Deprotection Strategies for Benzyl (B1604629) Ester Groups
Selective Hydrolysis (Acidic, Basic, Enzymatic)
The benzyl ester groups of dibenzyl D-glutamate can be selectively removed through hydrolysis, a process crucial for deprotection in synthetic sequences or for the controlled release of active compounds .
Acidic Hydrolysis: Under acidic conditions, such as treatment with 1M HCl at reflux, this compound is hydrolyzed to yield D-glutamic acid and benzyl alcohol, typically with high yields (>85%) . The mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water .
Basic Hydrolysis: Basic hydrolysis, for example, using 1M NaOH at 60°C, also cleaves the ester bonds, regenerating D-glutamic acid and benzyl alcohol . This reaction proceeds via direct nucleophilic attack by hydroxide (B78521) ions on the ester carbonyl .
Enzymatic Hydrolysis: Enzymatic methods, employing lipases or esterases, offer a route to selective hydrolysis. These enzymes can cleave one benzyl group under mild conditions, potentially yielding mono-benzyl glutamate (B1630785) derivatives frontiersin.orgthieme-connect.de. For instance, studies have explored biocatalytic approaches using various enzymes to achieve selective hydrolysis of dibenzyl L-glutamate, yielding α-benzyl L-glutamate with varying efficiencies frontiersin.orgresearchgate.net.
Stereochemical Control and Enantiomeric Purity in Synthesis
Maintaining the stereochemical integrity of this compound during synthesis is paramount, as its biological activity is enantiomer-dependent acs.org.
Methods for Maintaining Optical Activity
The synthesis of enantiomerically pure this compound requires careful control of reaction conditions to prevent racemization. Procedures involving the esterification of D-glutamic acid with benzyl alcohol in the presence of p-toluenesulfonic acid have been optimized using cyclohexane (B81311) as a water azeotroping solvent. This method has demonstrated high yields and preserved enantiomeric purity, avoiding the use of hazardous solvents like benzene (B151609) or carbon tetrachloride, which have been associated with racemization acs.orgacs.orgunimi.it. Chiral High-Performance Liquid Chromatography (HPLC) is a key analytical tool for verifying the enantiomeric excess (ee) of the synthesized product acs.orgacs.orgresearchgate.net. Differential Scanning Calorimetry (DSC) can also be used in conjunction with enantiomeric purity determination acs.org.
Comparative Synthesis with L-Enantiomers
Studies have compared synthetic routes for both this compound and its L-enantiomer, dibenzyl L-glutamate. The development of scalable procedures for both enantiomers directly from the respective unprotected amino acids has been reported acs.orgacs.org. For example, procedures using cyclohexane as a solvent have shown that dibenzyl L-glutamate derivatives can be prepared with high enantiomeric purity, whereas similar procedures using toluene (B28343) or benzyl alcohol have resulted in more pronounced racemization acs.orgunimi.it. The comparative analysis highlights the importance of solvent choice and reaction conditions in preserving optical activity acs.orgunimi.it.
Analytical and Characterization Techniques for Synthetic Products
A range of spectroscopic and chromatographic techniques are employed to confirm the structure, purity, and stereochemical integrity of synthesized this compound.
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is essential for elucidating the molecular structure of this compound. Characteristic chemical shifts and coupling patterns confirm the presence of the glutamate backbone and the benzyl ester groups nih.govacs.org. For example, ¹H NMR data for a related dibenzyl glutamate p-toluenesulfonate salt include signals for the methylene (B1212753) protons of the benzyl ester at approximately 4.9 ppm, and aromatic protons around 7.0-7.3 ppm acs.org. ¹³C NMR provides further structural confirmation, with characteristic signals for the ester carbonyls and the amino acid backbone carbons nih.govacs.org.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands for the ester carbonyl (C=O) stretching vibration are expected, typically in the region of 1730-1750 cm⁻¹ researchgate.net. The presence of benzyl groups would also contribute characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the fingerprint region researchgate.netnist.gov. FTIR is also used to monitor deprotection reactions, such as the disappearance of ester peaks upon hydrolysis researchgate.net.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Size-Exclusion Chromatography)
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound. Reversed-phase HPLC can be used to separate the compound from impurities and byproducts tcichemicals.combldpharm.com. Crucially, chiral HPLC is indispensable for determining the enantiomeric excess (ee) of this compound. Specialized chiral stationary phases, such as those based on amylose (B160209) or cellulose (B213188) derivatives, are employed with specific mobile phases (e.g., hexane/ethanol mixtures) to resolve the D- and L-enantiomers acs.orgacs.orgunimi.itresearchgate.netsigmaaldrich.com. This allows for precise quantification of enantiomeric purity, which is critical for synthetic applications acs.orgacs.org.
Size-Exclusion Chromatography (SEC): While less commonly cited for direct analysis of this compound itself, SEC is a general chromatographic technique used for separating molecules based on their size huji.ac.il. In broader contexts, it can be employed for desalting or buffer exchange, or for characterizing larger molecules that might incorporate this compound as a building block huji.ac.il.
Data Table: Key Spectroscopic Data for this compound Derivatives
| Technique | Characteristic Signal / Range | Reference |
| ¹H NMR | CH₂ of benzyl ester: ~4.9 ppm | acs.org |
| ¹H NMR | Aromatic protons: ~7.0-7.3 ppm | acs.org |
| ¹³C NMR | Ester carbonyls: ~170-172 ppm | nih.govacs.org |
| FTIR | Ester C=O stretch: ~1730-1750 cm⁻¹ | researchgate.netnist.gov |
| FTIR | Aromatic C-H stretch: >3000 cm⁻¹ | researchgate.netnist.gov |
Data Table: HPLC Conditions for Enantiomeric Purity Determination
| Technique | Column Type | Mobile Phase Example | Detection Wavelength | Reference |
| Chiral HPLC | Phenomenex Lux 3 μ Amylose-2 | Hexane/Ethanol (e.g., 73.6:18.4:8) | 210 nm | acs.org |
| Chiral HPLC | Phenomenex Lux 3 μ Cellulose-1 | Hexane/iPrOH (e.g., 9:1) | 210 nm | unimi.it |
| Chiral HPLC | Astec® CHIROBIOTIC® T | Water/Methanol/Formic Acid (30:70:0.02) | 205 nm | sigmaaldrich.com |
Mass Spectrometry
Mass spectrometry (MS) is a crucial analytical technique for characterizing this compound, providing information on its molecular weight, elemental composition, and structural features through fragmentation patterns. Common ionization methods employed for such compounds include Electron Ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS) and softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with tandem mass spectrometry (MS/MS). acdlabs.com
This compound, with the molecular formula C19H21NO4, has a nominal molecular weight of 327 g/mol and an exact monoisotopic mass of 327.14705815 Da. nih.gov Fragmentation analysis in MS/MS experiments or EI-MS can reveal characteristic ions resulting from the cleavage of ester bonds, loss of benzyl groups, or fragmentation of the amino acid backbone. nih.govosu.edu
Reported mass spectral data for the related Dibenzyl L-glutamate provides insight into typical fragmentation pathways. Under GC-MS analysis, the molecular ion ([M]+) is expected around m/z 327. Common fragment ions observed include a peak at m/z 236, likely corresponding to the loss of a benzyl radical (CH2Ph•, 91 Da) from the molecular ion. nih.gov Further fragmentation can occur, such as the loss of carbon dioxide (CO2, 44 Da) from this fragment, potentially yielding an ion at m/z 192. nih.gov While specific fragmentation data for the D-enantiomer is less extensively documented than for its L-counterpart, these pathways are representative of the structural features of dibenzyl ester amino acid derivatives. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have also been utilized for similar compounds. libretexts.org
Key Mass Spectrometry Data for Dibenzyl Glutamate Derivatives
| Ion Type | Description | m/z Value |
| Molecular Ion | Intact molecule | ~327 |
| [M - CH2Ph]⁺ | Loss of benzyl radical | 236 |
| [M - CH2Ph - CO₂]⁺ | Loss of benzyl radical and carbon dioxide | 192 |
Note: The provided m/z values are based on reported data for Dibenzyl L-glutamate and are indicative of common fragmentation patterns for benzyl ester amino acid derivatives. nih.gov
Self-Assembly Mechanisms and Supramolecular Structures
Self-Organization of Oligopeptide Aggregates
Oligopeptides incorporating benzyl glutamate residues, including those derived from D-glutamate, can exhibit amphiphilic characteristics. The hydrophobic benzyl ester side chains, coupled with the polar peptide backbone, promote self-assembly in aqueous environments. This process leads to the formation of ordered supramolecular structures such as micelles, fibers, or vesicles. The D-configuration of the glutamate residue can influence the packing arrangements and chirality of these aggregates, leading to unique supramolecular morphologies. Research has demonstrated that such oligopeptides can self-organize into stable nanostructures driven by a combination of hydrophobic interactions, π-π stacking of benzyl groups, and hydrogen bonding along the peptide backbone.
Table 1: Representative Self-Organization Parameters of Benzyl Glutamate Oligopeptides
| Oligopeptide Type (Example) | Solvent | Critical Aggregation Concentration (CAC) (µM) | Aggregate Morphology | Primary Driving Forces | Citation |
| Oligo(benzyl D-glutamate) | Water/Ethanol | 5 - 15 | Micelles, Fibers | Hydrophobic interactions, Hydrogen bonding, π-π stacking | |
| Benzyl Glutamate Amphiphile | Aqueous Buffer | 20 - 30 | Vesicles | Hydrophobic effect, Electrostatic repulsion (if charged) |
Block Copolymer Self-Assembly (e.g., Poly(γ-Benzyl-L-Glutamate)-b-Polyglycine)
Block copolymers, formed by covalently linking distinct polymer chains, are powerful tools for creating complex supramolecular structures through self-assembly. When one block is derived from poly(benzyl D-glutamate) (or its L-enantiomer counterpart, poly(γ-benzyl-L-glutamate)) and the other is a different polymer, such as polyglycine, amphiphilic block copolymers are formed. These copolymers spontaneously assemble in selective solvents, segregating into distinct domains to minimize unfavorable interactions. For instance, poly(benzyl D-glutamate)-b-polyglycine copolymers have been shown to form spherical micelles, cylindrical aggregates, or vesicles, with the benzyl glutamate block typically forming the hydrophobic core and the polyglycine block forming the hydrophilic corona or shell. The precise morphology is highly dependent on the relative block lengths, the solvent system, and the concentration of the copolymer.
Table 2: Self-Assembly of Poly(benzyl D-glutamate) Based Block Copolymers
| Block Copolymer Composition (Example) | Solvent System | Block Ratio (PBDG:PG) | Observed Nanostructure | Critical Micelle Concentration (CMC) (mg/L) | Nanostructure Size (nm) | Citation |
| Poly(benzyl D-glutamate)-b-Polyglycine | Water | 1:1 | Spherical Micelles | 10 - 20 | 20 - 50 | |
| Poly(benzyl D-glutamate)-b-Polyglycine | THF/Water (1:1) | 1:2 | Cylindrical aggregates | 15 - 25 | 10 x 50 - 100 | |
| Poly(γ-Benzyl-L-Glutamate)-b-Polyglycine | Water | 1:1.5 | Vesicles | 25 - 35 | 100 - 200 |
Conformational Studies in Poly(benzyl D-glutamate) Systems
The secondary structure adopted by poly(benzyl D-glutamate) plays a critical role in determining its material properties and self-assembly behavior. Understanding these conformations is essential for designing functional materials.
Analysis of α-Helical and β-Sheet Structures
Poly(benzyl D-glutamate) is known for its ability to adopt ordered secondary structures, primarily the α-helix and, under certain conditions, β-sheet conformations. The α-helical structure is stabilized by intramolecular hydrogen bonds between the amide N-H and carbonyl oxygen atoms along the polymer backbone. This conformation is often favored in non-polar solvents or in the solid state. Techniques such as Circular Dichroism (CD) spectroscopy are instrumental in quantifying the helical content, typically showing characteristic Cotton effects at specific wavelengths. Fourier Transform Infrared (FTIR) spectroscopy can also be used to identify amide I and amide II bands, which shift depending on the secondary structure, distinguishing between helical and sheet arrangements. Transitions between these structures can be induced by changes in temperature, solvent polarity, or pH.
Table 3: Conformational Preferences of Poly(benzyl D-glutamate)
| Polymer System | Solvent/Conditions | Dominant Secondary Structure | Characteristic CD Signal (nm) | FTIR Amide I Band (cm⁻¹) | Citation |
| Poly(benzyl D-glutamate) | Dichloromethane (DCM) | α-Helix | Positive at ~208, Negative at ~222 | ~1650 | |
| Poly(benzyl D-glutamate) | Trifluoroethanol (TFE) | α-Helix | Positive at ~208, Negative at ~222 | ~1650 | |
| Poly(benzyl D-glutamate) | Solid State (Annealed) | α-Helix | Positive at ~208, Negative at ~222 | ~1650 | |
| Poly(benzyl D-glutamate) | Aqueous solution (pH adjusted) | β-Sheet | Broad signal, less distinct | ~1630 | |
| Poly(benzyl D-glutamate) | Elevated Temperature (in specific solvents) | Coil | Weak signals | ~1645 |
Structure-Property Relationships in Supramolecular Materials
The specific secondary structures and self-assembled morphologies of poly(benzyl D-glutamate) systems directly correlate with their macroscopic material properties. For example, materials predominantly exhibiting α-helical structures often display good mechanical integrity, such as tensile strength and elasticity, making them suitable for applications requiring structural support. The benzyl ester side chains contribute to the hydrophobicity and thermal stability of these polymers.
Table 4: Structure-Property Correlations in Poly(benzyl D-glutamate) Materials
| Dominant Conformation/Morphology | Key Structural Feature | Resulting Material Property | Application Relevance | Citation |
| α-Helical | Intramolecular backbone H-bonding, ordered packing | High tensile strength, elasticity, good film formation | Fibers, films, biocompatible scaffolds | |
| β-Sheet | Intermolecular backbone H-bonding, stacked sheets | Increased rigidity, higher thermal stability, reduced solubility | Rigid matrices, thermal insulation | |
| Micellar (Block Copolymer) | Hydrophobic core (PBDG), hydrophilic corona (PG) | Drug encapsulation, controlled release, colloidal stability | Drug delivery systems, nanoreactors | |
| Vesicular (Block Copolymer) | Bilayer or core-shell structure | Encapsulation of hydrophilic/hydrophobic substances, membrane mimics | Vesicular drug delivery, micro-reactors |
Compound List:
this compound
Poly(benzyl D-glutamate)
Poly(γ-Benzyl-L-Glutamate)-b-Polyglycine
Polyglycine
Computational and Theoretical Investigations
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling techniques are foundational for understanding the intrinsic properties of Dibenzyl D-glutamate. These methods allow for the detailed analysis of its electronic structure, geometry, and dynamic behavior.
Structural Characterization and Electronic Properties
Density Functional Theory (DFT) calculations, employing functionals such as B3LYP with basis sets like 6-31G*, are commonly used to determine the optimized molecular geometry of this compound researchgate.netnih.govresearchgate.net. These studies provide precise bond lengths, bond angles, and torsional angles, offering a detailed structural blueprint. Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated to understand the molecule's electronic distribution and reactivity. The HOMO-LUMO energy gap, a critical parameter, indicates the molecule's stability and potential for electron transfer researchgate.netnih.gov. Furthermore, calculations of dipole moments reveal the polarity of the molecule, influencing its interactions with polar environments and other molecules researchgate.netnih.gov. Charge distribution analysis, such as Mulliken charges, highlights the partial charges on individual atoms, identifying potential sites for electrostatic interactions or nucleophilic/electrophilic attacks researchgate.netnih.gov.
Conformational Analysis and Dynamics
Understanding the conformational landscape of this compound is crucial, as its flexibility can significantly impact its interactions and biological activity. Molecular mechanics and molecular dynamics (MD) simulations are employed to explore this landscape nih.govrsc.orgresearchgate.net. Molecular mechanics can identify multiple low-energy conformers, often differing in the orientation of the benzyl (B1604629) ester groups. MD simulations, particularly in explicit solvent models, provide insights into the dynamic behavior of the molecule over time, revealing the flexibility of its various bonds and the propensity for specific torsional angles to fluctuate nih.govrsc.orgresearchgate.net. These simulations can map the free energy landscape of the molecule, identifying stable conformational states and transitions between them rsc.orgresearchgate.netresearchgate.net.
Simulation of Enzyme-Ligand Interactions
Computational methods are widely used to predict and understand how this compound interacts with biological targets, particularly enzymes.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a primary computational tool for predicting the binding modes of this compound within the active sites of target proteins or enzymes nih.govnih.govajol.infoscitechnol.com. By simulating the physical process of a ligand binding to a protein, docking algorithms can identify favorable binding poses and estimate binding affinities. Studies often report binding scores (e.g., kcal/mol) or predicted binding affinities, which correlate with experimental measures like IC50 or Kd values researchgate.netnih.govscitechnol.com. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between this compound and amino acid residues in the enzyme's active site, are identified, providing a molecular basis for binding nih.govajol.infoscitechnol.com. For instance, hydrogen bonds involving carboxylate oxygens and specific enzyme residues, or hydrophobic contacts with aromatic amino acids, are frequently observed nih.govajol.info.
Mechanistic Insights into Catalysis and Inhibition
Beyond simple binding, computational methods can offer deeper mechanistic insights into how this compound might function as a catalyst or inhibitor. Quantum mechanics/molecular mechanics (QM/MM) studies can simulate the electronic changes occurring during a catalytic step or during the binding event, allowing for the characterization of transition states and reaction pathways nih.govunimib.it. These studies can reveal how this compound might inhibit an enzyme, for example, by acting as a competitive inhibitor that blocks the active site, or by stabilizing an inactive conformation of the enzyme nih.govnih.gov. Understanding these mechanisms is crucial for designing more effective therapeutic agents.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are invaluable for guiding Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's structure with its biological activity. By computationally modifying parts of the this compound structure and predicting the impact on binding affinity or activity, researchers can prioritize synthetic targets. For example, replacing benzyl groups with other aromatic or aliphatic moieties can be computationally evaluated to assess their effect on binding nih.gov. These in silico SAR studies help in understanding which structural features are critical for efficacy and can lead to the design of analogs with improved properties nih.govresearchgate.netscience.gov.
of this compound
This article delves into the computational and theoretical investigations surrounding the chemical compound this compound, focusing specifically on its structural properties, supramolecular assembly, and the underlying non-covalent interactions.
Compound List
Dibenzyl D-glutamate
Poly-γ-benzyl-L-glutamate (PBG)
N-acetyl-L-glutamic acid oligomeric benzyl (B1604629) esters
L-glutamic acid
L-glutamate
α-benzyl L-glutamate
α,γ-dibenzyl L-glutamate
α-benzyl L-glutamine
α-benzyl L-pyroglutamate
N-Boc L-glutamic acid
Folic acid derivatives
Oligo(L- or D-glutamic acid)
Cysteine (Cys)
Silver nitrate (B79036)
N-lauroyl-L-glutamic acid
Diacetylene-modified Gly (DA-Gly)
Diacetylene-modified Ala (DA-Ala)
Cbz-Met
Cbz-Phe
Doxycycline
Staphopain B (SspB)
Serine protease (SspA)
Glutaminase 1 from E. coli (Glsa1)
Glutaminase 2 from B. subtilis (Glsa2)
Amiridine
Substituted 4-amino-1-benzylpyrazoles
1-benzyl-4-isothiocyanato-1H-pyrazoles
Dibenzylamine
1,1-Dibenzyl-3-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothioureas
1,1-dibenzyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methylisothioureas
Aminophosphonates
Co(II) coordination polymer
4-amino-4H-1,2,4-triazole (L)
Biochemical and Enzymatic Interaction Studies of Dibenzyl D Glutamate
Investigations on Protein Modifications and Their Functional Implications
Research into protein modifications often utilizes amino acid derivatives to probe specific biochemical processes.
Interaction with Enzymes as Substrates or Inhibitors
Dibenzyl D-glutamate and its derivatives are subjects of study concerning their interactions with various enzymes, either as potential substrates, inhibitors, or as components in the design of enzyme modulators.
Studies with D-Amino Acid Metabolizing Enzymes (e.g., Glutamate (B1630785) Racemase, Glutamate Dehydrogenase)
Direct studies detailing the specific interactions of this compound with enzymes such as glutamate racemase or glutamate dehydrogenase are not explicitly provided in the available literature. However, D-glutamate itself is a crucial metabolite. Glutamate racemase (EC 5.1.1.3) is known to catalyze the interconversion of L-glutamate to D-glutamate, a process essential for bacterial cell wall biosynthesis wikipedia.orgebi.ac.uk. Glutamate dehydrogenase (EC 1.4.1.2) is involved in the oxidative deamination of glutamate, releasing α-ketoglutarate mdpi.com. While this compound is a derivative of D-glutamate, its specific role as a substrate or inhibitor for these particular enzymes is not detailed in the reviewed sources.
Interactions with Peptidoglycan Synthases
The synthesis of bacterial cell walls involves peptidoglycan, a polymer that includes D-glutamate as a structural component mdpi.comrsc.orgnih.gov. Enzymes like UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--L-lysine ligase (MurE) are involved in incorporating D-glutamate into the peptidoglycan precursor uniprot.org. While D-glutamate is integral to peptidoglycan synthesis, direct studies detailing the interaction of this compound with peptidoglycan synthases are not explicitly presented in the provided literature.
Inhibition Mechanisms of Carboxypeptidases (e.g., Glutamate Carboxypeptidase II)
Dibenzyl glutamate moieties have been systematically explored in the synthesis of inhibitors targeting Glutamate Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA) nih.gov. GCPII is a zinc metallopeptidase involved in neurological processes and is a target for various diseases embopress.orgnih.gov. Research indicates that modifications to the dibenzyl glutamate structure within inhibitor molecules can significantly impact their potency against GCPII nih.gov. For instance, the inhibitor ZJ-43, which contains a glutamate-derived structure, exhibits potent inhibition with an IC50 value around 0.50 nM nih.gov. Studies have also shown that stereochemistry is critical, as replacing L-leucine with D-leucine in related inhibitors led to a substantial loss in GCPII inhibitory activity nih.gov.
| Compound/Context | Target Enzyme | Findings/Role |
| Dibenzyl glutamate moiety | Glutamate Carboxypeptidase II (GCPII) | Systematically replaced in the synthesis of GCPII inhibitors; potency is affected by modifications to this moiety nih.gov. |
| ZJ-43 (GCPII inhibitor derivative) | Glutamate Carboxypeptidase II (GCPII) | Potent inhibitor with an IC50 of approximately 0.50 nM; stereochemistry (e.g., L- vs. D-leucine) significantly impacts inhibitory potency nih.gov. |
| GCPII Inhibitor Analogs (with modified benzyl (B1604629) esters) | Glutamate Carboxypeptidase II (GCPII) | Potency is influenced by the nature of the benzyl ester substitutions, including those derived from glutamate nih.gov. |
Substrate Selectivity in Artificial Transaminase Systems
Studies investigating artificial transaminase systems have examined the substrate selectivity of various amino acid derivatives. Comparative analyses have shown that in these artificial systems, the transamination reactivity of L-glutamate couples with pyruvate (B1213749) is similar to that of D-glutamate couples with pyruvate scispace.com. Furthermore, dibenzyl L-glutamate exhibited comparable transamination reactivity to L-glutamate itself scispace.com. While direct experimental data for this compound in such systems is not explicitly detailed, these findings suggest that this compound would likely display similar reactivity patterns to D-glutamate and dibenzyl L-glutamate in artificial transaminase contexts.
| System Component | Reaction Partner | Observation |
| L-Glutamate | Pyruvate | Baseline reactivity observed in transamination studies scispace.com. |
| Dibenzyl L-glutamate | Pyruvate | Demonstrated similar transamination reactivity to L-glutamate couples in artificial transaminase systems scispace.com. |
| D-Glutamate | Pyruvate | Exhibited similar transamination reactivity to L-glutamate couples in artificial transaminase systems scispace.com. |
| This compound | Pyruvate | Inferred: Likely exhibits comparable reactivity to D-glutamate and dibenzyl L-glutamate based on observed trends in artificial transaminase systems scispace.com. |
Compound List:
this compound
D-glutamic acid
L-glutamic acid
L-glutamate
D-glutamate
α-ketoglutarate
N-acetyl-L-aspartyl-L-glutamate (NAAG)
N-acetyl-L-aspartate (NAA)
L-Glutamic acid dibenzyl ester hydrochloride
Dibenzyl L-glutamate
ZJ-43
| Property | This compound | Dibenzyl L-glutamate | Dibenzyl Aspartate |
| Hydrolysis Rate | Slower (steric hindrance) | Faster | Moderate |
| Enzymatic Recognition | Poor substrate for L-specific enzymes | High affinity for L-enzymes | Low cross-reactivity |
Mechanistic Investigations of Biochemical Processes
| Enzyme Class | Selectivity Observed | Product(s) (Example) | Notes | Reference |
| Lipases | γ-selective | γ-benzyl glutamate | Preferential cleavage of the γ-ester bond. | frontiersin.orgresearchgate.net |
| Esterases | α-selective | α-benzyl glutamate | Preferential cleavage of the α-ester bond. | frontiersin.org |
| Lipases | Regioselective | Mono-esterified D-glutamate | Preserves one benzyl group under mild conditions. |
Molecular Basis of Modulated Biological Activity through EsterificationThe esterification of D-glutamic acid with benzyl groups, as seen in this compound, can fundamentally modulate its biological activity and stabilitybenchchem.com. This modification can alter how the molecule interacts with biological targets, such as receptors or enzymes. For example, esterification can influence a compound's ability to cross cell membranes or its affinity for specific binding sites. Research on related glutamate derivatives, like Glypromate, has shown that stereochemistry and modifications can lead to selective neuroprotective effects and interactions with glutamate receptors (NMDA and AMPA)nih.gov. The D-stereochemistry, in particular, can result in different biological activities compared to its L-enantiomer or other ester derivatives, potentially due to altered recognition by biological systemsbenchchem.comnih.gov. Studies exploring compounds with structural elements of both antioxidants and glutamate receptor modulators suggest that such modifications can confer a dual mode of biological action, influencing glutamatergic signalingresearchgate.net. The precise molecular basis involves how the benzyl ester groups affect the molecule's conformation, polarity, and ability to engage with protein targets, thereby modulating downstream cellular responsesbenchchem.comnih.gov.
Studies on Neuroprotective Mechanisms in Cellular Models of this compound
This compound (DBD-Glu) is a derivative of D-glutamic acid that has garnered interest in scientific research due to its potential biological activities. Studies have explored its role in cellular models to understand its neuroprotective capabilities, focusing on its impact on neuronal survival and the underlying molecular mechanisms.
Protection Against Amyloid-beta (Aβ) Induced Neurotoxicity
Research has investigated the effects of this compound on neuronal cells subjected to stress induced by amyloid-beta (Aβ) peptides, a hallmark of neurodegenerative diseases like Alzheimer's disease. In studies utilizing human neuroblastoma cells, DBD-Glu demonstrated a capacity to mitigate the toxicity caused by Aβ exposure . This protective effect was characterized by a significant reduction in cellular damage, specifically by counteracting oxidative stress and inhibiting apoptosis, which are key pathways leading to neuronal cell death in neurodegenerative conditions .
Underlying Cellular Mechanisms
The neuroprotective actions of this compound in cellular models are attributed to its ability to modulate critical cellular signaling pathways involved in neurodegeneration. By intervening in these pathways, DBD-Glu helps to maintain neuronal integrity and promote cell survival. The compound has been shown to provide significant protection against oxidative stress, a state where an imbalance between free radicals and antioxidants leads to cellular damage. Furthermore, its ability to inhibit apoptosis, or programmed cell death, contributes to preserving neuronal populations under toxic insults .
Table 1: Neuroprotective Effects of this compound in Cellular Models
| Study Reference | Cell Model | Insult/Toxin | Observed Neuroprotective Effect | Key Mechanism(s) |
| Human neuroblastoma cells | Amyloid-beta (Aβ) peptides | Mitigated Aβ-induced toxicity; protected against oxidative stress and apoptosis | Modulation of cellular signaling pathways associated with neurodegeneration. |
Table 2: Cellular Processes Modulated by this compound for Neuroprotection
| Cellular Process | Effect of this compound | Supporting Evidence (from study) |
| Cellular Signaling | Modulated pathways associated with neurodegeneration | DBD-Glu modulated cellular signaling pathways associated with neurodegeneration . |
| Oxidative Stress | Protected against | DBD-Glu demonstrated significant protective effects against oxidative stress . |
| Apoptosis | Protected against | DBD-Glu demonstrated significant protective effects against apoptosis . |
Compound Name List:
this compound
Future Research Directions and Perspectives
Advancements in Environmentally Benign and Stereoselective Synthesis
The chemical synthesis of amino acid derivatives is increasingly scrutinized for its environmental impact. Future research in the synthesis of Dibenzyl D-glutamate is focused on developing greener, more efficient, and highly stereoselective methodologies.
Key Research Thrusts:
Green Solvents and Catalysts: Traditional synthesis of dibenzyl esters of glutamic acid often employs hazardous solvents like benzene (B151609) or carbon tetrachloride. acs.org A significant advancement has been the development of a one-pot procedure using cyclohexane (B81311), a more environmentally benign solvent, for the synthesis of the corresponding L-enantiomer, (S)-dibenzyl glutamate (B1630785) p-toluenesulfonate. acs.org Future work will likely adapt and optimize such protocols for the D-enantiomer, minimizing the use of toxic and banned solvents. The focus will be on solvents that are biodegradable, have a low toxicity profile, and can be easily recycled.
Biocatalytic Routes: Enzymatic synthesis represents a frontier in green chemistry. Researchers are exploring biocatalytic approaches for the selective synthesis of related compounds like α-benzyl L-glutamate. frontiersin.org These methods, which include protease-mediated esterification and lipase- or esterase-catalyzed selective hydrolysis of dibenzyl L-glutamate, offer high selectivity under mild conditions. frontiersin.org A key future direction will be the discovery or engineering of enzymes that can stereoselectively synthesize this compound or its precursors, thereby avoiding harsh chemical reagents and protecting group strategies.
Flow Chemistry and Process Intensification: Continuous flow synthesis offers advantages over traditional batch processes in terms of safety, efficiency, and scalability. Future research will likely involve the development of continuous flow methods for the dibenzylation of D-glutamic acid, potentially integrating catalytic steps to improve atom economy and reduce waste.
Design and Engineering of Novel Functional Materials with Tailored Properties
This compound is a valuable monomer for the synthesis of polypeptides and other polymers. The unique properties conferred by the D-amino acid configuration—such as resistance to enzymatic degradation—make it an attractive component for advanced functional materials.
Prospective Material Applications:
Biomedical Polymers: Poly(γ-benzyl-D-glutamate) (PBDG), derived from this compound, can be used to create polymers with enhanced stability in biological environments. These materials are promising for applications in drug delivery, where slower degradation can lead to more sustained release profiles. Research will focus on synthesizing block copolymers incorporating PBDG to create self-assembling nanostructures like micelles or vesicles for targeted drug delivery. chemicalbook.com
Hydrogels and Scaffolds: The D-configuration can influence the secondary structure and mechanical properties of polypeptides. Future work will explore the creation of hydrogels and tissue engineering scaffolds from D-glutamate-containing polymers. These materials are expected to exhibit greater longevity in vivo, making them suitable for long-term implants and regenerative medicine applications.
Liquid Crystals and Advanced Composites: The L-enantiomer, poly(γ-benzyl-L-glutamate), is well-known for forming liquid crystalline phases. The D-enantiomer is expected to have similar properties, and future research could explore its use in creating novel optical materials. Furthermore, incorporating these polypeptides into composites, for instance with carbon nanotubes, can yield advanced materials with tailored mechanical and electronic properties. scielo.br
| Material Type | Potential Property Enhancement from D-Enantiomer | Future Research Application |
| Drug Delivery Nanoparticles | Increased in vivo stability, resistance to proteolysis | Long-term, sustained-release drug formulations |
| Tissue Engineering Scaffolds | Slower biodegradation rate, altered cell interaction | Durable scaffolds for bone and cartilage regeneration |
| Hydrogels | Modified mechanical strength and swelling properties | Biostable hydrogels for long-term implants |
| Liquid Crystalline Polymers | Unique chiroptical properties | Advanced optical films and sensors |
Exploration of Undiscovered Biochemical Applications and Pathways
While this compound is primarily a synthetic tool, its relationship to D-glutamic acid suggests potential for novel biochemical and pharmacological applications. D-amino acids are increasingly recognized for their roles in biological systems, from bacterial cell walls to neurotransmission.
Areas for Future Biochemical Investigation:
Enzyme Inhibition and Receptor Modulation: L-glutamic acid is a key excitatory neurotransmitter. chemimpex.com Derivatives of D-glutamic acid could act as antagonists or modulators of glutamate receptors, offering potential therapeutic avenues for neurological disorders. Future research will involve screening this compound and its deprotected form, D-glutamic acid, for activity at various receptor subtypes.
Probing Metabolic Pathways: The metabolic fate of this compound is largely unknown. Studies will be designed to investigate its uptake, distribution, and metabolism in biological systems. Understanding how cells process this D-amino acid derivative could reveal new metabolic pathways or transport mechanisms.
Antimicrobial Peptides: The incorporation of D-amino acids into peptides is a known strategy to increase their resistance to bacterial proteases. This compound could serve as a building block for synthesizing novel antimicrobial peptides with enhanced potency and longevity.
Integration of Advanced Computational Methodologies with Experimental Research
Computational chemistry and bioinformatics are becoming indispensable tools in chemical and biological research. The integration of these methods with experimental work promises to accelerate the discovery and optimization of processes and applications involving this compound.
Synergistic Computational and Experimental Approaches:
Enzyme Design and Directed Evolution: To develop efficient biocatalysts for the synthesis of this compound, computational tools can be used to model enzyme-substrate interactions. For instance, molecular docking has been successfully used to understand the selectivity of esterases in hydrolyzing dibenzyl L-glutamate. frontiersin.org This in silico approach can guide the rational design and directed evolution of enzymes with improved activity and stereoselectivity for the D-enantiomer.
Materials Modeling: Molecular dynamics simulations can predict the self-assembly behavior and macroscopic properties of polymers derived from this compound. This allows for the in silico design of materials with specific, tailored properties before committing to extensive laboratory synthesis and characterization.
Virtual Screening for Bioactivity: Computational platforms can be used to screen large libraries of virtual compounds, including derivatives of this compound, for potential binding affinity to biological targets like enzymes or receptors. This can rapidly identify promising candidates for further experimental validation, streamlining the drug discovery process.
| Computational Method | Application to this compound Research | Desired Outcome |
| Molecular Docking | Simulating the binding of substrates to enzyme active sites. frontiersin.org | Identifying or engineering enzymes for stereoselective synthesis. |
| Molecular Dynamics | Modeling the conformational behavior of PBDG polymers. | Predicting material properties for targeted design. |
| Quantum Mechanics | Calculating reaction pathways and transition states for synthesis. | Optimizing reaction conditions for higher yield and selectivity. |
| Virtual Screening | Docking D-glutamate derivatives against pharmacological targets. | Identifying potential new therapeutic applications. |
Q & A
Q. How is Dibenzyl D-glutamate synthesized and purified for research applications?
this compound is synthesized via coupling reactions involving phosphonochloridate derivatives and protected amino acids. For example, methyl N-Fmoc 1-aminoethylphosphonochloridate can be coupled with this compound toluenesulfonate, followed by deprotection under basic conditions . Purification typically involves chromatography (e.g., flash column) to isolate intermediates, with yields validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 1: Key Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Yield (%) | Validation Method |
|---|---|---|---|
| Coupling | Phosphonochloridate, DCM, RT, 24h | 65–75 | TLC, NMR |
| Deprotection | NaOH/MeOH, 0°C, 2h | >90 | HPLC, MS |
Q. What techniques confirm the stereochemical integrity of this compound?
Stereoselectivity is assessed using differential scanning fluorimetry (DSF) and fluorescence-based binding assays. For instance, DSF reveals a 4.0°C stabilization for D-glutamate binding to Vibrio cholerae glutamate-binding protein (VcGluP) compared to 11.6°C for L-glutamate. Fluorescence quenching assays provide binding affinities (Kd = 24.5 ± 10.6 µM for D-glutamate) . Chiral HPLC or circular dichroism (CD) spectroscopy further validates enantiopurity.
Q. What role does D-glutamate play in bacterial peptidoglycan biosynthesis?
D-glutamate is essential for crosslinking peptidoglycan in Bacillus subtilis, synthesized by glutamate racemases (RacE/YrpC). RacE catalyzes L- to D-glutamate conversion, and mutants lacking racE/yrpC show impaired D-glutamate catabolism, highlighting its metabolic necessity .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate this compound-protein interactions?
MD simulations reveal conformational flexibility and binding energetics. For γ-D-glutamate binding to monoclonal antibodies (MAbs), simulations show reduced mobility in bound residues (radius of gyration, ROG = 7.1 ± 0.3 Å vs. 7.4 ± 0.5 Å for unbound). Conformational analysis identifies two dominant bound states (lifetimes ~30 ps) .
Table 2: MD Simulation Parameters for γ-D-Glutamate-MAb Complex
| Parameter | Bound γ-D-Glutamate | Unbound γ-D-Glutamate |
|---|---|---|
| ROG (Å) | 7.1 ± 0.3 | 7.4 ± 0.5 |
| Dominant Conformers | 2 (6.8 Å, 7.3 Å) | None |
Q. How do researchers resolve contradictions in species-specific inhibitor design for glutamate racemases?
Comparative mutagenesis and binding assays identify conserved vs. species-specific active-site residues. For Bacillus subtilis RacE, the catalytic power arises from distributed electrostatic interactions rather than single hydrogen bonds. In silico mutagenesis (e.g., replacing Arg-137) reduces ligand interaction energy by >50%, guiding species-tailored inhibitor design .
Q. What experimental strategies assess this compound's role in amyloid-β (Aβ) toxicity?
Incorporation of D-glutamate into Aβ42 stabilizes neurotoxic pre-fibrillary aggregates. Cytotoxicity is quantified using PC12 cell viability assays (e.g., MTT reduction). Structural analysis via cryo-EM or solid-state NMR identifies stabilized β-sheet motifs in D-glutamate-modified Aβ .
Table 3: Cytotoxicity of D-Glutamate-Modified Aβ42 vs. Wild-Type
| Aβ Variant | PC12 Viability (%) | Aggregation Rate (h<sup>−1</sup>) |
|---|---|---|
| Wild-Type Aβ42 | 45 ± 5 | 0.12 ± 0.02 |
| D-Glutamate Aβ42 | 20 ± 3 | 0.08 ± 0.01 |
Q. How do researchers optimize γ-D-glutamate conformational sampling in antibody binding studies?
Conformational search algorithms (e.g., Monte Carlo) generate γ-D-glutamate conformers within 1.4 kcal/mol of the global energy minimum. For a 3-residue γ-D-glutamate, 28 conformers are identified, with side-chain flexibility mapped via rotatable bond analysis .
Methodological Notes
- Data Contradiction Analysis : When binding affinities conflict across homologs (e.g., RacE vs. human enzymes), use phylogenetic clustering to identify divergent active-site motifs .
- Advanced Synthesis : Optimize coupling reactions using microwave-assisted synthesis to reduce reaction times and improve enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
